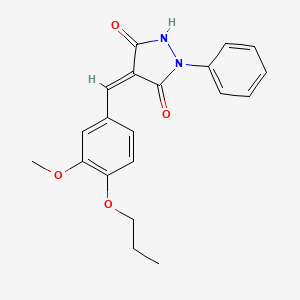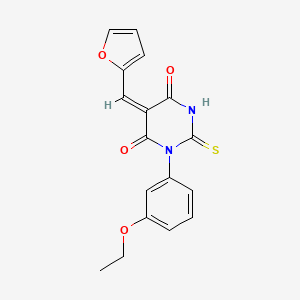![molecular formula C22H28N4O3 B4903608 [(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B4903608.png)
[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the piperazine and pyridine rings through a series of nucleophilic substitution reactions. The final step often involves the formation of the methanone group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce reaction times. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, this compound can be used as a probe to study the function of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone
- 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
The uniqueness of [(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone lies in its combination of three distinct ring systems (pyrrolidine, piperazine, and pyridine) and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-4-3-9-23-21(16)25-12-10-24(11-13-25)19-14-26(15-20(19)27)22(28)17-5-7-18(29-2)8-6-17/h3-9,19-20,27H,10-15H2,1-2H3/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOJLFDLXGAFM-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B4903529.png)
![5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B4903530.png)
![N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4903534.png)



![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide](/img/structure/B4903555.png)


![1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4903582.png)
![(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4903585.png)


![3-(Ethylsulfanyl)-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4903601.png)
